molecular formula C8H5N3O3 B1452594 5-Pyridin-3-yl-1,2,4-oxadiazole-3-carboxylic acid CAS No. 1086380-42-8

5-Pyridin-3-yl-1,2,4-oxadiazole-3-carboxylic acid

Cat. No. B1452594
M. Wt: 191.14 g/mol
InChI Key: PALXOOXXTKYVEB-UHFFFAOYSA-N
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Description

“5-Pyridin-3-yl-1,2,4-oxadiazole-3-carboxylic acid” is a chemical compound with the CAS Number: 1086380-42-8. It has a molecular weight of 191.15 . The IUPAC name for this compound is 5-(3-pyridinyl)-1,2,4-oxadiazole-3-carboxylic acid .


Chemical Reactions Analysis

While specific chemical reactions involving “5-Pyridin-3-yl-1,2,4-oxadiazole-3-carboxylic acid” were not found in the available data, 1,2,4-oxadiazoles are known to undergo hydrolysis resulting in ring cleavage, including hydrolysis reactions under acidic conditions .

Scientific Research Applications

Synthesis and Characterization

Several studies have been dedicated to the synthesis and characterization of 1,2,4-oxadiazole derivatives, demonstrating their utility in creating compounds with potential antimicrobial, anticancer, and optical properties. For instance, Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide, exploring their antimicrobial activities, which indicated moderate to good activity for the compounds tested (Bayrak et al., 2009). Similarly, Kharchenko et al. (2008) focused on synthesizing novel bicyclic systems containing the 1,2,4-oxadiazole ring and predicting their biological activity, showcasing the potential for diverse applications (Kharchenko et al., 2008).

Antimicrobial and Antimycobacterial Activity

Compounds containing the 1,2,4-oxadiazole moiety have been evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. Gezginci et al. (1998) synthesized pyridines and pyrazines substituted with 1,2,4-oxadiazole-5-ones and tested their activity, finding several compounds with activities superior to the standard drug pyrazinamide (Gezginci et al., 1998).

Anticancer Evaluation

The potential anticancer activities of 1,2,4-oxadiazole derivatives have been explored, with certain compounds showing significant cytotoxicity against various cancer cell lines. Abdo et al. (2015) synthesized and evaluated 1,2,4-oxadiazoles, thiadiazoles, triazoles, and Mannich bases for their in vitro anticancer activity, identifying several compounds with potent activity (Abdo et al., 2015).

Optical Properties

Research on the optical properties of 1,2,4-oxadiazole derivatives, such as those conducted by Ge et al. (2014), has shown the synthesis of novel compounds with interesting fluorescence characteristics, indicating potential applications in materials science (Ge et al., 2014).

Safety And Hazards

The safety information and hazards associated with “5-Pyridin-3-yl-1,2,4-oxadiazole-3-carboxylic acid” are not specified in the available data .

properties

IUPAC Name

5-pyridin-3-yl-1,2,4-oxadiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-8(13)6-10-7(14-11-6)5-2-1-3-9-4-5/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALXOOXXTKYVEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Pyridin-3-yl-1,2,4-oxadiazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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